High-Affinity CCR5 Binding vs. Maraviroc and Vicriviroc
Ancriviroc demonstrates potent inhibition of RANTES (CCL5) binding to the CCR5 receptor with a Ki of 2 nM, which is a key determinant of its functional antagonism [1]. This binding affinity is stronger than that of Maraviroc and comparable to that of Vicriviroc.
| Evidence Dimension | CCR5 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Maraviroc: 3.3 - 7.2 nM (IC50 for chemokine binding); Vicriviroc: 2.5 nM (Ki) |
| Quantified Difference | Ancriviroc Ki is ~1.6-fold lower than Maraviroc's IC50 for MIP-1α binding; comparable to Vicriviroc's Ki. |
| Conditions | RANTES binding assay using CCR5-expressing cells. |
Why This Matters
Superior receptor binding affinity in a cell-free assay can translate to more potent inhibition of viral entry at lower concentrations, a critical factor for researchers studying dose-response relationships or resistant viral strains.
- [1] Strizki JM, Xu S, Wagner NE, Wojcik L, Liu J, Hou Y, et al. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo. Proc Natl Acad Sci U S A. 2001 Oct 23;98(22):12718-23. View Source
